Ethyl8-fluoro-1-naphthoate
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Overview
Description
Ethyl 8-fluoro-1-naphthoate is an organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol It is a derivative of naphthalene, where an ethyl ester group is attached to the 1-position and a fluorine atom is attached to the 8-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-fluoro-1-naphthoate typically involves the esterification of 8-fluoro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 8-fluoro-1-naphthoate may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 8-fluoro-1-naphthoic acid.
Reduction: 8-fluoro-1-naphthalenemethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-fluoro-1-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 8-fluoro-1-naphthoate exerts its effects is primarily through its interactions with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-naphthoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Fluoro-1-naphthoic acid: The carboxylic acid analog of ethyl 8-fluoro-1-naphthoate.
8-Fluoro-1-naphthalenemethanol: The alcohol analog of ethyl 8-fluoro-1-naphthoate.
Uniqueness
Ethyl 8-fluoro-1-naphthoate is unique due to the presence of both the ethyl ester and fluorine substituents, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C13H11FO2 |
---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
ethyl 8-fluoronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11FO2/c1-2-16-13(15)10-7-3-5-9-6-4-8-11(14)12(9)10/h3-8H,2H2,1H3 |
InChI Key |
IUKHIWYRRDMSKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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